1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine is a chemical compound that features a piperazine ring substituted with a benzyl group and a 1,3-benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Similar structure but lacks the benzyl group.
4-Benzylpiperazine: Similar structure but lacks the 1,3-benzodioxole moiety.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(halobenzoyl)piperazines: Compounds with halogen substitutions on the benzoyl group.
Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-benzylpiperazine is unique due to the presence of both the benzyl and 1,3-benzodioxole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-4-16(5-3-1)13-20-8-10-21(11-9-20)14-17-6-7-18-19(12-17)23-15-22-18/h1-7,12H,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPHIMQEZDYKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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